molecular formula C32H43NO10 B13841143 Lactosyl maprotiline-d5

Lactosyl maprotiline-d5

Cat. No.: B13841143
M. Wt: 606.7 g/mol
InChI Key: KTPQVFNPAHZOPE-PGAUCXTBSA-N
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Description

Lactosyl maprotiline-d5 is a deuterated derivative of lactosyl maprotiline, which is a conjugate of lactose and maprotiline. Maprotiline is a tetracyclic antidepressant known for its efficacy in treating depressive disorders. The deuterated form, this compound, is primarily used in scientific research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lactosyl maprotiline-d5 involves the conjugation of deuterated lactose with maprotiline. The reaction typically requires a catalyst and specific reaction conditions to ensure the successful attachment of the deuterated lactose to the maprotiline molecule. The process involves multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Lactosyl maprotiline-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetic Studies

Lactosyl Maprotiline-d5 is utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of maprotiline in various biological systems. The stable isotope labeling allows for precise quantification using mass spectrometry techniques.

Case Study: Mass Spectrometry Analysis

A study demonstrated the use of this compound in mass spectrometry to analyze drug metabolism in human liver microsomes. The labeled compound enabled researchers to identify metabolic pathways and quantify the formation of metabolites, providing insights into the drug's efficacy and safety profile .

Drug Repurposing and Antiviral Research

Recent research has identified maprotiline as a potential candidate for repurposing against various diseases beyond its original antidepressant indication. This compound can be instrumental in these studies due to its ability to trace the compound's effects in vivo.

Case Study: Antiviral Activity

In a network medicine-based study, maprotiline was identified as a potential immune checkpoint inhibitor for colorectal and lung cancers. The study utilized this compound to validate its effects on PD-L1 expression in cancer cells, demonstrating enhanced antitumor activity when combined with other therapies . This highlights the compound's versatility in cancer treatment research.

Antibacterial Properties

Maprotiline has shown significant antibacterial properties against Francisella novicida, a model organism for studying tularemia. This compound can be used to investigate the mechanisms underlying these effects.

Case Study: Biofilm Inhibition

A study screened FDA-approved drugs for their antibiofilm activity against F. novicida. The results indicated that maprotiline significantly inhibited biofilm formation without affecting bacterial growth significantly. This suggests that this compound could be used to further explore the anti-virulence properties of maprotiline .

Applications in Proteomics

This compound is also valuable in proteomics, where it can serve as an internal standard for quantifying proteins and metabolites in complex biological samples.

Data Table: Applications in Proteomics

Application AreaDescriptionMethodology Used
QuantificationInternal standard for protein quantificationMass spectrometry
Metabolite ProfilingTrace metabolic pathways involving maprotilineLC-MS/MS
Drug Interaction StudiesAssessing interactions with various proteinsAffinity chromatography

Mechanism of Action

Lactosyl maprotiline-d5 exerts its effects by inhibiting the reuptake of norepinephrine at presynaptic nerve endings, thereby increasing its concentration in the synaptic clefts of the brain. This action enhances adrenergic synaptic transmission, which is believed to be responsible for its antidepressant effects. The compound also interacts with various molecular targets, including cellular retinoic acid binding protein 1 (CRABP1), and affects pathways such as the ERK signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lactosyl maprotiline-d5 is unique due to its deuterated lactose conjugate structure, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.

Properties

Molecular Formula

C32H43NO10

Molecular Weight

606.7 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5S,6S)-6-[[1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]-(trideuteriomethyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32?/m0/s1/i1D3,14D2

InChI Key

KTPQVFNPAHZOPE-PGAUCXTBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)O)O)C([2H])([2H])CCC34CCC(C5=CC=CC=C53)C6=CC=CC=C46

Canonical SMILES

CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O

Origin of Product

United States

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